![molecular formula C8H11N3O B598483 N-((5-Aminopyridin-2-YL)methyl)acetamide CAS No. 1203329-44-5](/img/structure/B598483.png)
N-((5-Aminopyridin-2-YL)methyl)acetamide
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Overview
Description
“N-((5-Aminopyridin-2-YL)methyl)acetamide” is a derivative of acetamide . It is a pyridine-acetamido derivative and may possess reliable anti-diabetic activity .
Synthesis Analysis
A series of new acetamide derivatives have been synthesized under microwave irradiation . N-(Pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structures of the new compounds were determined using the FT-IR and 1 H-NMR techniques . The asymmetric unit of the title compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations .Chemical Reactions Analysis
Several acetamide derivatives have been reported to act as antimicrobial agents which have been shown to be highly effective against Gram-positive and Gram-negative species . There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .Scientific Research Applications
Anti-Fibrosis Activity
“N-((5-Aminopyridin-2-YL)methyl)acetamide” has been used in the design of novel heterocyclic compounds with potential biological activities . These compounds have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds derived from “N-((5-Aminopyridin-2-YL)methyl)acetamide” have been found to effectively inhibit the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .
Reduction of Hydroxyproline Content
These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a potential therapeutic effect against fibrotic diseases .
Cytotoxic Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds, which can be synthesized from “N-((5-Aminopyridin-2-YL)methyl)acetamide”, have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Inhibition of VEGFR2
Some of these compounds have shown inhibition on VEGFR2, a key protein involved in angiogenesis . This property could make them potential candidates for the development of anti-cancer drugs .
Anticancer Activity
One of the compounds, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, has shown potential inhibitory activity against MDA-MB-231 (IC50 = 1.4 μM), a breast cancer cell line . This compound showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Mechanism of Action
- Biochemists have been interested in cyanoacetamide derivatives due to their diverse biological activities .
- Cyanoacetamide derivatives participate in various pathways, including:
Target of Action
Biochemical Pathways
Future Directions
properties
IUPAC Name |
N-[(5-aminopyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXIRSGVUOXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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